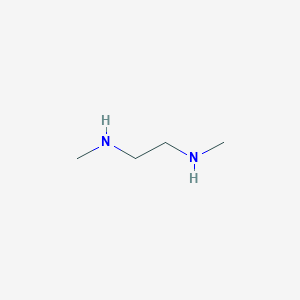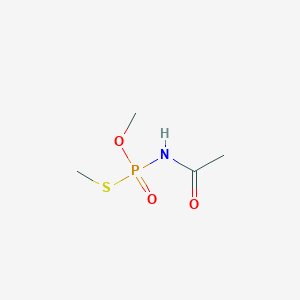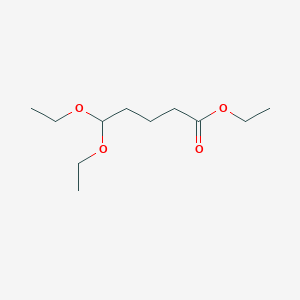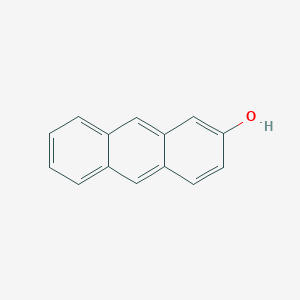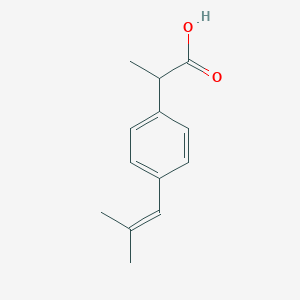
2-(4-二甲基乙烯基苯基)丙酸
描述
Synthesis Analysis
The synthesis of 2-(4-Dimethylvinylphenyl)propionic acid involves several key steps, including the fractional crystallization of its salts and comparison with known configurations for absolute configuration determination (Azzolina, Vercesi, & Ghislandi, 1987). Additionally, the compound has been synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate followed by purification, demonstrating its complex synthesis process (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, provides insights into the zwitterionic models, vibrational and electronic structures aided by IR and Raman spectroscopy. These analyses contribute to understanding the structural properties of 2-(4-Dimethylvinylphenyl)propionic acid and related compounds (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Dimethylvinylphenyl)propionic acid and its derivatives highlight the compound's reactivity and potential for various applications. Research into the preparation of related compounds, such as 2,2-dimethylol propionic acid, involves catalyst-driven synthesis processes indicating the chemical reactivity of this class of compounds (Zhang & Liu, 2014).
Physical Properties Analysis
The analysis of physical properties, including crystal structures and hydrogen bonding patterns of similar compounds, provides insights into the physical characteristics of 2-(4-Dimethylvinylphenyl)propionic acid. For example, the crystal structure analysis of related compounds helps in understanding the solid-state properties and interactions (Kennard, Smith, Duax, & Swenson, 1982).
Chemical Properties Analysis
The chemical properties of 2-(4-Dimethylvinylphenyl)propionic acid and its analogs can be deduced from studies on reactivity, synthesis pathways, and interactions with other chemical entities. The synthesis and characterization of dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid and related compounds demonstrate the versatility and diverse chemical properties of this family of compounds (Ihre, Hult, & Söderlind, 1996).
科学研究应用
抗炎、镇痛和退热特性:2-(4-二甲基乙烯基苯基)丙酸表现出比布洛芬更强的抗炎、镇痛和退热活性。其绝对构型被确定为(+)-(I) (Azzolina, Vercesi, & Ghislandi, 1987)。
医用材料分析:为确定2-(4′-氯甲基苯基)丙酸而开发的高效液相色谱法具有高灵敏度和选择性,适用于分析医用材料 (Man Yongcha, 2014)。
胆囊成像:β-3-二甲氨基-甲亚氨基-2,4,6-三碘苯基)-丙酸作为一种耐受性良好的胆囊成像胆汁对比剂 (Harwart et al., 1959)。
废水处理:丙酸改性的蔗渣有效地从工业废水中去除染料,其中羟基和羧基起着关键作用 (Said et al., 2013)。
医疗治疗和农业:丙酸盐的钠和钾衍生物在治疗烧伤、癌症、辐射损伤以及促进谷物植物生长方面显示出潜力 (Volod’kin et al., 2013)。
抗菌活性:一种合成化合物对革兰氏阳性和阴性细菌表现出有希望的抗菌活性 (Mamatha et al., 2011)。
晶体结构分析:2-(4-氯苯氧基)丙酸的晶体结构显示出独特的氢键和反平面构象 (Sørensen, Collet, & Larsen, 1999)。
胃肠毒性研究:丙酸,像其他非甾体类抗炎药一样,已被研究其在不同物种中的胃肠毒性 (Elliott et al., 1988)。
代谢研究:高效液相色谱法用于分离抗炎2-芳基丙酸酯的对映体,适用于体外代谢研究 (Maître, Boss, & Testa, 1984)。
PBS生物纳米复合材料:丙酸衍生物用于PBS生物纳米复合材料,具有高热稳定性、机械增强和潜在生物降解性,使其具有多功能性 (Totaro et al., 2017)。
属性
IUPAC Name |
2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJTWQSJJRVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910472 | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylvinylphenyl)propionic acid | |
CAS RN |
75625-99-9 | |
| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

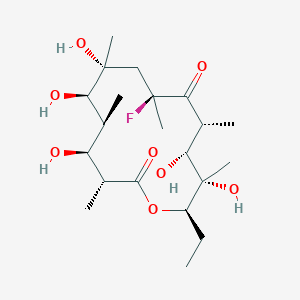
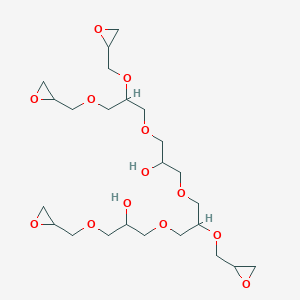
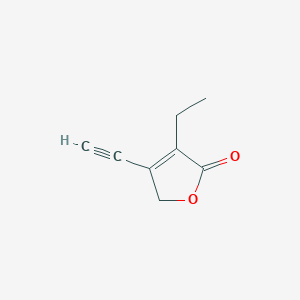
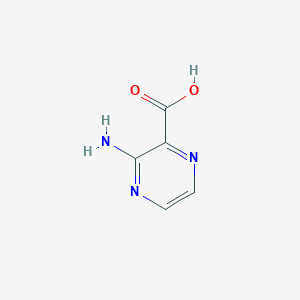
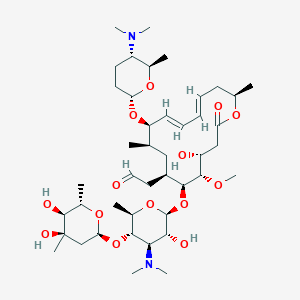
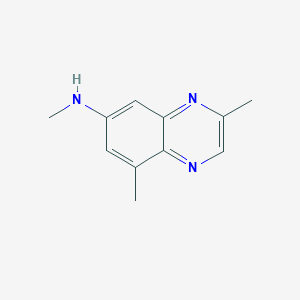
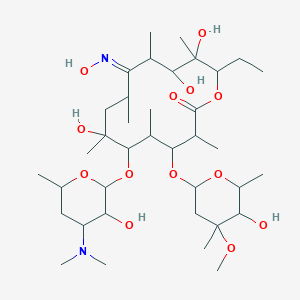
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
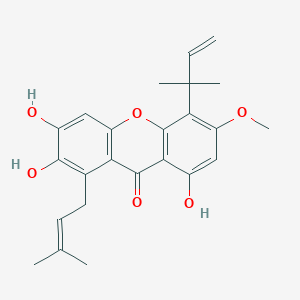
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
